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molecular formula C10H15NO4 B8556087 Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-91-8

Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No. B8556087
M. Wt: 213.23 g/mol
InChI Key: CQPHSVSHKKBSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232409B2

Procedure details

The ether solution was transferred to a 100 mL round-bottom flask equipped with a magnetic stir bar, and DIPEA (1.1 eq., 0.96 mL, 5.5 mmol) was added via syringe. Ethyl 2-chloro-2-(hydroxyimino)acetate (1 eq., 758 mg, 5.00 mmol) was dissolved in DCM (50 mL) and placed in a dropping funnel. The DCM solution was added dropwise to the vigorously stirred ether reaction mixture over a period of 2 h. The resulting solution was stirred at RT for 3 days. The solvent was removed under reduced pressure, and the residue was purified by column chromatography using a 24-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 2:3, v/v over 30 min, yielding 264 mg (25%) of the desired ester. 1H-NMR (400 MHz, CDCl3) δ: 4.35 (q, J=7.2 Hz, 2H), 3.89 (ddd, J=11.7, 8.6, 3.4 Hz, 2H), 3.63-3.76 (m, 2H), 2.99 (s, 2H), 1.87-1.98 (m, 2H), 1.74-1.87 (m, 2H), 1.37 (t, J=7.2 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
758 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4][CH3:5].[CH3:6][CH2:7]N(C(C)C)C(C)C.Cl[C:16](=[N:22][OH:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(Cl)Cl>[O:23]1[C:7]2([CH2:5][CH2:4][O:3][CH2:2][CH2:1]2)[CH2:6][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
758 mg
Type
reactant
Smiles
ClC(C(=O)OCC)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
placed in a dropping funnel
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexanes, 0:1 to 2:3, v/v over 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
O1N=C(CC12CCOCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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